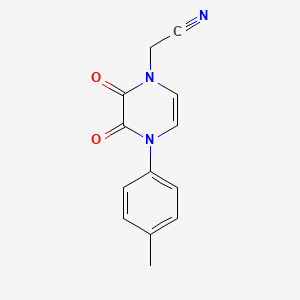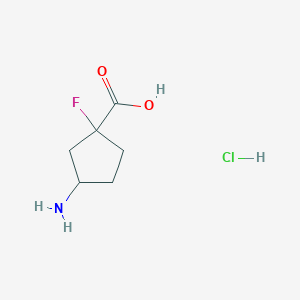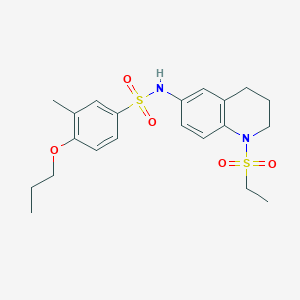![molecular formula C13H14O2SZn B2453217 (Benzo[b]thiophen-3-yl)zinc pivalate CAS No. 1344727-31-6](/img/structure/B2453217.png)
(Benzo[b]thiophen-3-yl)zinc pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzo[b]thiophen-3-yl)zinc pivalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C13H14O2SZn and a molecular weight of 299.69 .
Molecular Structure Analysis
The molecular structure of (Benzo[b]thiophen-3-yl)zinc pivalate consists of a benzo[b]thiophene moiety, a zinc atom, and a pivalate group . The exact structure would require more detailed spectroscopic analysis for confirmation.Physical And Chemical Properties Analysis
(Benzo[b]thiophen-3-yl)zinc pivalate has a molecular weight of 299.69 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Photophysical Properties and Sensitizers for Photodynamic Therapy
- (Benzo[b]thiophen-3-yl)zinc pivalate and related zinc complexes have been investigated for their potential in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to kill cancer cells. Research on octasubstituted zinc azaphthalocyanines (ZnAzaPcs), including benzo[b]thiophen-3-yl substituted ZnAzaPcs, has shown that these compounds can produce singlet oxygen, a key reactive species in PDT, and have distinct absorption properties useful for this application (Zimcik et al., 2008).
Crystal Structures and Infrared Studies
- Research into the crystal structures of basic zinc carboxylate complexes, including zinc pivalates, has contributed to understanding their structural properties. These studies are essential for designing new materials and pharmaceuticals, and for understanding the interactions in existing compounds (Clegg et al., 1991).
Synthetic Chemistry and Tubulin Binding Agents
- (Benzo[b]thiophen-3-yl)zinc pivalate plays a role in the synthesis of 2,3-disubstituted benzo[b]thiophenes, which are used in developing tubulin binding agents. These agents are significant in the study of cancer therapies, as they can disrupt the function of tubulin in cancer cells (Flynn et al., 2001).
Efficient Synthesis Methods
- Efficient synthetic methods involving (Benzo[b]thiophen-3-yl)zinc pivalate have been developed for the construction of benzo[b]thiophenes, a class of compounds with various applications in medicinal chemistry and materials science (Sandhya et al., 2015).
Air- and Moisture-Stability of Organozinc Pivalates
- The development of air- and moisture-stable organozinc pivalates, including those with (Benzo[b]thiophen-3-yl)zinc pivalate, has been a significant advancement. These stable reagents are crucial for broader applications in organic synthesis and material science, where sensitivity to air and moisture can be limiting factors (Chen et al., 2017).
Synthesis and Characterization in Medicinal Chemistry
- In medicinal chemistry, benzo[b]thiophene derivatives, synthesized using (Benzo[b]thiophen-3-yl)zinc pivalate, are studied for their pharmacological properties. This includes the exploration of new compounds with potential antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).
Photovoltaic Applications
- Zinc metalloporphyrins derived from benzo[b]thiophene-based compounds, including (Benzo[b]thiophen-3-yl)zinc pivalate, are being investigated for their use in dye-sensitized solar cells. These studies are crucial for the development of efficient and sustainable energy sources (Wang et al., 2005).
Propiedades
IUPAC Name |
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHWGHZFFGEKPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2SZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzo[b]thiophen-3-yl)zinc pivalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)





}acetamide](/img/structure/B2453148.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)
![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)


![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)
![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)